Dihydromyricetin: Ein Potentes Naturprodukt mit erstaunlichen Wirkungen in der chemischen Biopharmazie

In der dynamischen Schnittmenge von Naturstoffchemie und Biomedizin nimmt Dihydromyricetin (DHM) eine herausragende Stellung ein. Dieses Flavonoid, das hauptsächlich in der japanischen Rosine (Ampelopsis grossedentata) und im Roten Wein vorkommt, hat sich als vielversprechender Wirkstoffkandidat mit einem erstaunlichen Spektrum biologischer Aktivitäten etabliert. Seine komplexe chemische Struktur, geprägt durch spezifische Hydroxylgruppenanordnungen, bildet die Grundlage für vielfältige Interaktionen mit zellulären Zielstrukturen. In der chemischen Biopharmazie rückt DHM zunehmend in den Fokus, da es nicht nur als starkes Antioxidans wirkt, sondern auch signifikante neuroprotektive, entzündungshemmende, leberschützende und metabolisch modulierende Eigenschaften aufweist. Die Erforschung seiner molekularen Wirkmechanismen und die Entwicklung innovativer Darreichungsformen zur Überwindung pharmakokinetischer Limitierungen prägen aktuelle Forschungsansätze und unterstreichen das immense therapeutische Potenzial dieses faszinierenden Naturprodukts.

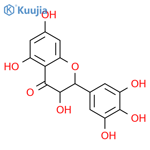

Chemische Struktur und natürliches Vorkommen

Dihydromyricetin (DHM), chemisch bekannt als (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-on, gehört strukturell zur Unterklasse der Dihydroflavonole. Sein charakteristisches Merkmal ist das hydrierte C2-C3-Sigma-Bindungsgerüst im heterozyklischen C-Ring, das im Vergleich zu nicht-hydrierten Flavonoiden wie Myricetin eine erhöhte Konformationsflexibilität und veränderte elektronische Eigenschaften verleiht. Die Anordnung der sechs Hydroxylgruppen (–OH) an den Positionen 3', 4', 5' (B-Ring), 5, 7 (A-Ring) und 3 (C-Ring) ist entscheidend für seine biologische Aktivität. Diese polare Molekülarchitektur ermöglicht intensive Wasserstoffbrückenbindungen und Chelatbildung mit Metallionen, was maßgeblich zu seinen stark antioxidativen Eigenschaften beiträgt. DHM fungiert als effizienter Radikalfänger, indem es reaktive Sauerstoffspezies (ROS) und reaktive Stickstoffspezies (RNS) neutralisiert und Elektronen für Redoxreaktionen bereitstellt. Die hohe Elektronendichte des Moleküls begünstigt zudem π-π-Wechselwirkungen mit aromatischen Aminosäureresten in Proteinen, eine Eigenschaft, die für seine Enzymmodulation relevant ist.

In der Natur findet sich DHM vorrangig in der Blattdroge der japanischen Rosine (Ampelopsis grossedentata), traditionell als "Tian Cha" in der chinesischen Medizin genutzt, wo es Konzentrationen von bis zu 15-25% des Trockengewichts erreichen kann. Weitere signifikante Quellen sind Blätter und Rinde verschiedener Hovenia-Arten (orientalischer Rosinenbaum), Rottannen (Picea spp.) und in deutlich geringeren Mengen (< 1 mg/L) in Rotwein, insbesondere solchen mit hohem Gehalt an Flavonoiden. Die Extraktion erfolgt typischerweise mittels Lösungsmittelextraktion (Ethanol/Wasser-Gemische) mit nachfolgenden Reinigungsschritten wie Flüssig-flüssig-Extraktion und Säulenchromatographie. Fortschritte in der Biotechnologie, insbesondere die heterologe Expression von Flavonoid-Biosynthesegenen in Mikroorganismen oder pflanzlichen Zellkulturen, gewinnen zunehmend an Bedeutung für die nachhaltige und skalierbare Produktion von hochreinem DHM. Analytisch wird DHM mittels HPLC-DAD (hochleistungsflüssigchromatographie mit Diodenarraydetektion) und HPLC-MS (Massenspektrometrie) identifiziert und quantifiziert, wobei spezifische UV-Absorptionsmaxima bei 290 nm und charakteristische Massenfragmentierungen genutzt werden.

Pharmakologische Wirkungen und molekulare Mechanismen

Die herausragende Bedeutung von DHM in der biomedizinischen Forschung basiert auf seinem breiten und komplexen pharmakologischen Wirkprofil, das auf der Modulation zahlreicher Signalwege und molekularer Zielstrukturen beruht. Ein zentraler Wirkmechanismus ist die antioxidative Aktivität. DHM übt einen direkten antioxidativen Effekt durch Radikalfängereigenschaften aus und stimuliert indirekt die zelluläre antioxidative Abwehr über die Aktivierung des Nrf2/ARE-Signalweges (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element). Dies führt zur Hochregulation schützender Enzyme wie Hämoxygenase-1 (HO-1), NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1), Superoxiddismutase (SOD) und Glutathionperoxidase (GPx). Die entzündungshemmende Wirkung wird hauptsächlich über die Hemmung des NF-κB-Signalwegs (Nuclear Factor kappa-light-chain-enhancer of activated B cells) vermittelt. DHM hemmt die Aktivierung des IκB-Kinase (IKK)-Komplexes und damit die Phosphorylierung und den Abbau des Inhibitors IκBα, was die Translokation von NF-κB in den Zellkern und die Transkription proinflammatorischer Gene (z. B. für TNF-α, IL-1β, IL-6, COX-2, iNOS) unterbindet.

Besondere Aufmerksamkeit gilt dem neuroprotektiven Potenzial von DHM. Es moduliert den GABAA-Rezeptor, insbesondere durch Bindung an die α/γ-Untereinheiten, wodurch es die anxiolytische und sedative Wirkung von Ethanol verstärken, aber paradoxerweise auch Alkoholentzugssymptome lindern kann. DHM fördert die Clearance neurotoxischer Proteine wie β-Amyloid (Aβ) und hyperphosphoryliertes Tau-Protein, die mit neurodegenerativen Erkrankungen assoziiert sind, und reduziert so Amyloid-Plaques und Neurofibrillen. Zudem unterdrückt es die Aktivität von Monoaminoxidasen (MAO), was zu erhöhten Konzentrationen von Neurotransmittern wie Serotonin und Dopamin führt und antidepressiv wirken kann. In der Hepatologie zeigt DHM signifikante leberschützende Effekte. Es reduziert die Lipidperoxidation, steigert den Glutathionspiegel, hemmt die Aktivierung hepatischer Sternzellen (HSCs) und induziert Apoptose in geschädigten Hepatozyten. Studien belegen seine Wirksamkeit bei der Vorbeugung und Behandlung alkoholischer und nicht-alkoholischer Fettlebererkrankungen (AFLD, NAFLD) sowie toxischer Leberschäden. Weiterhin beeinflusst DHM den Glukosestoffwechsel positiv, indem es die Insulinsekretion aus β-Zellen des Pankreas stimuliert, die Insulinempfindlichkeit in peripheren Geweben (Muskel, Fett) erhöht und die Glukoneogenese in der Leber hemmt, was es zu einem interessanten Kandidaten für das Management von Diabetes mellitus Typ 2 macht. Hinweise auf antiproliferative und apoptoseinduzierende Wirkungen gegenüber verschiedenen Krebszelllinien (u.a. Brust-, Lungen-, Leber-, Darmkrebs) werden ebenfalls intensiv erforscht, wobei die Modulation von PI3K/Akt, MAPK und STAT3-Signalwegen sowie die Induktion von Zellzyklusarrest eine Rolle spielen.

Anwendungen in der Biomedizin und Pharmakotherapie

Aufgrund seines vielversprechenden pharmakologischen Profils wird DHM intensiv auf sein therapeutisches Potenzial in verschiedenen biomedizinischen Anwendungsfeldern untersucht. Im Bereich der Neurologie und Psychiatrie konzentriert sich die Forschung auf die Behandlung von Alkoholmissbrauchsstörungen. DHM reduziert nachweislich Alkoholvergiftungssymptome, mildert Entzugssymptome wie Angst und Krampfanfälle und vermindert das Rückfallrisiko durch Modulation der GABAergen Neurotransmission und Normalisierung der Glutamat-Homöostase im zentralen Nervensystem. Klinische Studien (Phase I/II) bewerten derzeit DHM-haltige Präparate zur Unterstützung der Alkoholabstinenz. Für neurodegenerative Erkrankungen wie Alzheimer und Parkinson bietet DHM einen multimodalen Ansatz: Es reduziert oxidativen Stress und Neuroinflammation, hemmt die Bildung toxischer Proteinaggregate und schützt Neuronen vor Exzitotoxizität. Tiermodelle zeigen signifikante Verbesserungen kognitiver Funktionen und motorischer Koordination unter DHM-Behandlung. Die Kombination mit anderen neuroprotektiven Wirkstoffen wird als vielversprechende Strategie evaluiert.

In der Hepatologie stellen DHM-basierte Interventionen bei Lebererkrankungen einen Schwerpunkt dar. Präparate mit standardisiertem DHM-Gehalt werden als hepatoprotektive Adjuvantien bei alkoholischer Fettleberhepatitis, nicht-alkoholischer Steatohepatitis (NASH) und chemisch induzierter Lebertoxizität (z.B. durch Paracetamol oder CCl4) entwickelt. DHM normalisiert Leberenzymwerte (AST, ALT, GGT), reduziert die hepatische Steatose (Fettansammlung) und Fibrose und verbessert die histopathologischen Läsionen. Sein Einsatz zur Prävention von Leberschäden durch Chemotherapeutika wird klinisch geprüft. Im Bereich der Stoffwechselerkrankungen, insbesondere Diabetes mellitus Typ 2 und metabolisches Syndrom, zeigt DHM positive Effekte auf die Glukosehomöostase und Insulinsensitivität. Es wird als natürliches Antidiabetikum in Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt, oft kombiniert mit anderen blutzuckersenkenden Pflanzenstoffen wie Berberin. Darüber hinaus findet DHM aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften Anwendung in der Dermatologie bei der Behandlung von Hautalterung, UV-Schäden und entzündlichen Hauterkrankungen sowie in der Onkologie als unterstützendes Adjuvans zur Verringerung von Chemotherapie-Nebenwirkungen und möglicherweise zur Sensibilisierung von Tumorzellen. Die Entwicklung topischer Formulierungen (Cremes, Gele) und oraler Darreichungsformen (Kapseln, Tabletten, flüssige Extrakte) schreitet voran.

Herausforderungen, Zukunftsperspektiven und pharmazeutische Entwicklung

Trotz des beeindruckenden therapeutischen Potenzials stehen der breiten klinischen Anwendung von DHM noch signifikante pharmazeutisch-technologische und pharmakokinetische Herausforderungen im Weg. Die schlechte Wasserlöslichkeit und die geringe orale Bioverfügbarkeit (< 5%) limitieren seine systemische Wirksamkeit erheblich. Die geringe Permeabilität durch biologische Barrieren (z. B. Blut-Hirn-Schranke, Darmepithel) und ein ausgeprägter präsystemischer Metabolismus (Phase-II-Konjugation: Glucuronidierung, Sulfatierung) tragen zu schneller Clearance und niedrigen Plasmaspiegeln bei. Innovative galenische Strategien zielen darauf ab, diese Barrieren zu überwinden. Nanotechnologische Ansätze wie die Formulierung in Liposomen, festen Lipid-Nanopartikeln (SLN), nanostrukturierten Lipidträgern (NLC) und Polymer-Nanopartikeln (z. B. auf PLGA-Basis) verbessern nachweislich die Löslichkeit, schützen vor frühzeitigem Metabolismus und ermöglichen eine gezieltere Verteilung. Cyclodextrin-Einschlusskomplexe erhöhen die Wasserlöslichkeit und Stabilität. Die Entwicklung von Prodrugs, bei denen DHM chemisch modifiziert wird (z. B. durch Veresterung), um die Membranpermeabilität zu erhöhen und erst am Wirkort enzymatisch gespalten zu werden, stellt einen weiteren vielversprechenden Ansatz dar. Studien zur Mikronisierung und amorphen Dispersionsbildung zielen ebenfalls auf verbesserte Lösungsraten ab.

Zukünftige Forschungsperspektiven umfassen die tiefere Aufklärung molekularer Wirkmechanismen mittels omics-Technologien (Transkriptomik, Proteomik, Metabolomik) und strukturbiologischer Methoden (Röntgenkristallographie, Cryo-EM zur Aufklärung von DHM-Protein-Interaktionen). Die Identifizierung weiterer spezifischer molekularer Zielproteine (Targets) ist essenziell. Große, gut kontrollierte klinische Studien der Phase II/III sind dringend erforderlich, um die Wirksamkeit und Sicherheit von DHM bei verschiedenen Indikationen (z. B. NASH, frühes Alzheimer, Alkoholabhängigkeit) am Menschen eindeutig zu belegen und optimale Dosierungsregime zu etablieren. Die Erforschung möglicher Synergien von DHM mit etablierten Pharmaka (z. B. Metformin bei Diabetes, Donepezil bei Alzheimer) zur Dosisreduktion und Wirkungsverstärkung ist ein weiteres wichtiges Feld. Die Entwicklung spezifischer DHM-Derivate mit optimierten pharmakokinetischen Eigenschaften und erhöhter Target-Affinität durch gezielte Strukturmodifikationen (medizinische Chemie) verspricht Fortschritte. Die Integration von DHM in personalisierte Therapieansätze, basierend auf genetischen Profilen (z. B. Polymorphismen in Metabolismusenzymen), könnte dessen therapeutischen Nutzen maximieren. Die Implementierung strenger Qualitätskontrollen (Standardisierung von Extrakten) und die Bewertung langfristiger Sicherheitsprofile bleiben zentrale Aufgaben für den erfolgreichen Transfer dieses vielversprechenden Naturstoffes aus der Forschung in die klinische Praxis.

Literatur

- Shen, Y., Lindemeyer, A. K., Gonzalez, C., Shao, X. M., Spigelman, I., Olsen, R. W., & Liang, J. (2012). Dihydromyricetin as a novel anti-alcohol intoxication medication. Journal of Neuroscience, 32(1), 390-401. https://doi.org/10.1523/JNEUROSCI.4639-11.2012

- Zhou, D. Z., Sun, H. Y., Yue, J. Q., Peng, Y., Chen, Y. M., & Zhong, Z. J. (2017). Dihydromyricetin induces apoptosis and cytoprotective autophagy through ROS-NF-κB signalling in human melanoma cells. Free Radical Biology and Medicine, 108, 770-784. https://doi.org/10.1016/j.freeradbiomed.2017.05.006

- Hou, X. L., Tong, Q., Wang, W. Q., Shi, C. Y., Xiong, W., Chen, J., ... & Fang, J. G. (2015). Suppression of inflammatory responses by dihydromyricetin, a flavonoid from Ampelopsis grossedentata, via inhibiting the activation of NF-κB and MAPK signaling pathways. Journal of Natural Products, 78(7), 1689-1696. https://doi.org/10.1021/acs.jnatprod.5b00275

- Li, H., Huang, W., Wen, Y., Gong, G., Zhao, Q., & Yu, G. (2020). Anti-steatotic and anti-inflammatory effects of dihydromyricetin in chronic alcohol-fed mice by regulating TLR4-TRAF6 and JNK pathways. European Journal of Pharmacology, 885, 173508. https://doi.org/10.1016/j.ejphar.2020.173508

- Ruan, Z., Liu, S., Zhou, Y., Mi, S., Liu, G., Wu, X., ... & Deng, Z. (2021). Dihydromyricetin alleviates liver fibrosis via targeting miR‐378a‐3p mediated Wnt/β‐catenin pathway. Phytotherapy Research, 35(7), 3924-3936. https://doi.org/10.1002/ptr.7093